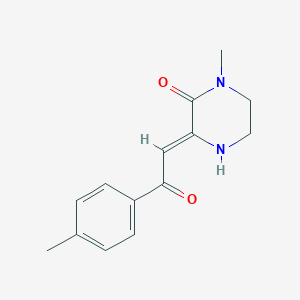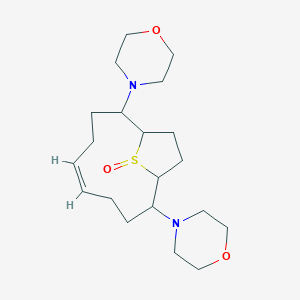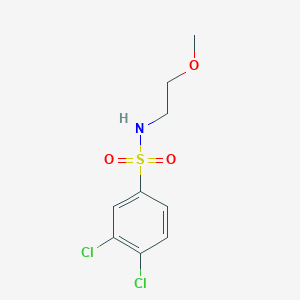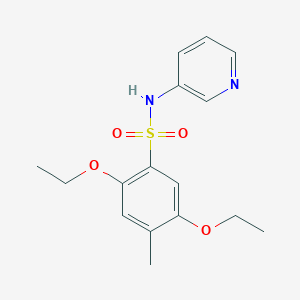
1-Methyl-3-(2-(4-methylphenyl)-2-oxoethylidene)piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-Methyl-3-(2-(4-methylphenyl)-2-oxoethylidene)piperazinone” is a derivative of piperazinone, which is a class of chemical compounds sharing the piperidine skeleton . Piperidones are of particular interest due to their unique biochemical properties and are known to exhibit varied biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely include a piperazinone ring, a common feature in many alkaloid natural products and drug candidates .Aplicaciones Científicas De Investigación
Antimicrobial Agents
The piperazine moiety is a common feature in many pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drugs. This compound, with its piperazine core, has potential applications as an antimicrobial agent. It could be incorporated into new drugs aimed at treating infections caused by bacteria resistant to current antibiotics .
Anti-Biofilm Properties
Biofilms are a major challenge in medical settings as they can protect bacteria from antibiotics and the immune system. The structural features of this compound suggest it could be used to develop treatments that prevent biofilm formation, thereby enhancing the efficacy of existing antimicrobial treatments .
Antifungal Applications
Fungal infections are a significant health concern, and there is a continuous need for new antifungal agents. The compound’s structure indicates potential use in the synthesis of antifungal drugs, possibly offering a new approach to combat fungal pathogens .
Antiparasitic Treatments
Piperazine derivatives have been used in antiparasitic drugs. This compound could be explored for its antiparasitic activity, potentially leading to new treatments for parasitic infections that are difficult to manage with current medications .
Antitumor Activity
Cancer research is an ever-evolving field, and new compounds are regularly screened for antitumor properties. The unique structure of this compound makes it a candidate for the development of new antitumor drugs, which could work by interfering with the proliferation of cancer cells .
Antidiabetic Drug Development
Diabetes is a global health issue, and there is a need for more effective treatments. Piperazine derivatives have been investigated for their potential antidiabetic effects. This compound could be part of new therapeutic strategies for managing diabetes .
Neuroprotective Therapies
Neurodegenerative diseases like Parkinson’s and Alzheimer’s are currently incurable. Compounds with a piperazine ring have been studied for their neuroprotective properties. This compound could contribute to the development of drugs that protect nerve cells from damage .
Psychoactive Substance Research
Piperazine derivatives are also known for their psychoactive effects. While some are used illegally for recreational purposes, others have therapeutic applications. This compound could be studied for its psychoactive properties, leading to new treatments for mental health disorders .
Safety and Hazards
Propiedades
IUPAC Name |
(3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-3-5-11(6-4-10)13(17)9-12-14(18)16(2)8-7-15-12/h3-6,9,15H,7-8H2,1-2H3/b12-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTKBIKZMQMAMQ-XFXZXTDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N(CCN2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one | |
CAS RN |
178408-16-7 |
Source


|
| Record name | Piperazinone, 1-methyl-3-(2-(4-methylphenyl)-2-oxoethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178408167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)
![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)


